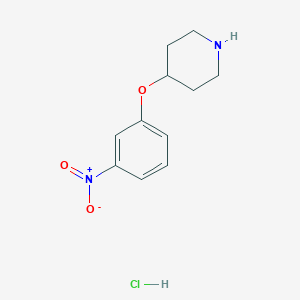

4-(3-Nitrophenoxy)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol. It is primarily used in research settings and is known for its high purity, typically around 95%. This compound is a piperidine derivative, which makes it a valuable building block in various chemical syntheses and research applications.

Métodos De Preparación

The synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride involves several steps. One common method includes the reaction of 3-nitrophenol with piperidine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

4-(3-Nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired transformation. The major products formed from these reactions vary but often include derivatives with modified functional groups that can be further utilized in chemical syntheses.

Aplicaciones Científicas De Investigación

4-(3-Nitrophenoxy)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of stable hydrogen-bonded complexes and as a building block for more complex molecules.

Biology: The compound is explored for its potential bioactivities, including cytotoxicity and carbonic anhydrase inhibitory activities.

Medicine: Research has shown its potential as an aspartic protease inhibitor, particularly against Plasmodium falciparum, the parasite responsible for malaria.

Industry: It is used in the development of new antioxidants, contrast agents, and radical polymerizers due to its paramagnetic nature.

Mecanismo De Acción

The mechanism of action of 4-(3-Nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. For instance, the nitro group in the benzene ring plays a significant role in inhibiting plasmepsin-II, a key enzyme in the life cycle of the malaria-causing parasite. This inhibition disrupts the parasite’s ability to process hemoglobin, ultimately leading to its death.

Comparación Con Compuestos Similares

4-(3-Nitrophenoxy)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

4-(4-Nitrophenoxy)piperidine hydrochloride: Similar in structure but with the nitro group positioned differently on the benzene ring.

3-Nitrophenyl 4-piperidyl ether: Another related compound with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Actividad Biológica

4-(3-Nitrophenoxy)piperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its applications in drug development.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a nitrophenoxy group. The presence of the nitro group enhances its reactivity and potential interactions with biological targets.

Chemical Formula

- Molecular Formula : C10H12ClN2O3

- Molecular Weight : 232.67 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The nitrophenoxy moiety may facilitate hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets.

Target Enzymes

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation and inflammatory responses. For example, it has been shown to interact with enzymes like cyclooxygenase (COX) and lipoxygenase, which are key players in the inflammatory process .

Biological Activity and Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Anti-inflammatory Activity : Studies have demonstrated that this compound can reduce inflammation in animal models by inhibiting COX enzymes, leading to decreased prostaglandin synthesis.

- Analgesic Effects : Its analgesic properties have been noted in various pain models, indicating potential use in pain management therapies.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection in models of neurodegenerative diseases, possibly through modulation of neurotransmitter pathways .

Case Studies

Several studies have investigated the efficacy and safety of this compound:

- In Vivo Studies on Pain Models :

- Inflammation Reduction :

- Neuroprotection in Neurodegenerative Models :

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key parameters include:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized by hepatic enzymes; metabolites exhibit varying biological activity.

- Excretion : Excreted mainly through urine as conjugated metabolites.

Summary Table of Biological Activity

Propiedades

IUPAC Name |

4-(3-nitrophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10;/h1-3,8,10,12H,4-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNVAZLSQUKSQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625505 |

Source

|

| Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125043-83-6 |

Source

|

| Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.